1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of fluorine atoms on the benzyl and phenyl rings, as well as a methoxyethyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the fluorobenzyl and fluorophenyl groups: This step involves the use of nucleophilic aromatic substitution reactions, where fluorobenzyl chloride and fluorophenyl bromide are reacted with the pyrazole intermediate.
Attachment of the methoxyethyl group: This is typically done through an alkylation reaction using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Formation of the carboxamide group: This final step involves the reaction of the intermediate with an appropriate amine under dehydrating conditions, such as using carbodiimide reagents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with nucleophiles replacing the fluorine atoms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to active sites of enzymes: Inhibiting or modulating their activity.
Interacting with receptors: Altering signal transduction pathways.
Modulating protein-protein interactions: Affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-chlorobenzyl)oxy)-1-(4-chlorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide
- 4-((4-bromobenzyl)oxy)-1-(4-bromophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide
- 4-((4-methylbenzyl)oxy)-1-(4-methylphenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide
Uniqueness
1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical properties, such as:
- Increased lipophilicity : Enhancing its ability to cross biological membranes.
- Enhanced metabolic stability : Reducing its susceptibility to enzymatic degradation.
- Altered electronic properties : Affecting its reactivity and interaction with molecular targets.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(2-methoxyethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O3/c1-27-11-10-23-20(26)19-18(28-13-14-2-4-15(21)5-3-14)12-25(24-19)17-8-6-16(22)7-9-17/h2-9,12H,10-11,13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMNSPAIKXVOTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NN(C=C1OCC2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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